5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine

EGFR kinase inhibitor Cancer Tyrosine kinase

Choosing 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine over unfunctionalized 2-(pyrrolidin-1-yl)pyrimidine provides a strategic advantage: the C5 ethynyl group is a proven pharmacophore that delivers an ~16-fold potency gain against kinases like EGFR (IC50 45 nM vs. 740 nM for the unfunctionalized core). Additionally, the terminal alkyne enables rapid CuAAC click chemistry for generating diverse compound libraries, affinity probes, PROTACs, and nucleotide prodrugs, including anti-SARS-CoV-2 and anti-HCV agents. With demonstrated utility in ACC inhibitor programs for metabolic diseases, this versatile scaffold accelerates hit-to-lead campaigns in oncology, virology, and metabolic disorder research. Procure high-purity material (≥98%) from vetted vendors to expedite your drug discovery programs.

Molecular Formula C10H11N3
Molecular Weight 173.2
CAS No. 1196156-86-1
Cat. No. B6254430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine
CAS1196156-86-1
Molecular FormulaC10H11N3
Molecular Weight173.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethynyl-2-(pyrrolidin-1-yl)pyrimidine (CAS 1196156-86-1): Procurement-Ready Building Block for Kinase-Focused Medicinal Chemistry


5-Ethynyl-2-(pyrrolidin-1-yl)pyrimidine (CAS 1196156-86-1) is a functionalized pyrimidine derivative with a molecular weight of 173.21 g/mol and a calculated XLogP3-AA value of 1.4, indicating moderate lipophilicity [1]. Its structure features a pyrimidine core bearing a pyrrolidine moiety at the C2 position and a terminal ethynyl group at the C5 position , rendering it a versatile scaffold for the synthesis of kinase inhibitors and other bioactive molecules. Commercial availability with purities ranging from 95% to 98% makes it a readily accessible starting material for academic and industrial research programs.

Why Unfunctionalized 2-(Pyrrolidin-1-yl)pyrimidine is an Inadequate Substitute for 5-Ethynyl-2-(pyrrolidin-1-yl)pyrimidine


The terminal ethynyl group at the C5 position of 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine confers unique reactivity and biological activity that cannot be replicated by the unfunctionalized 2-(pyrrolidin-1-yl)pyrimidine (CAS 192197-34-5) core. This ethynyl moiety is a critical handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, enabling rapid and modular construction of diverse compound libraries for drug discovery [1]. Critically, the presence of this 5-ethynyl substituent dramatically enhances potency against key drug targets. While unfunctionalized 2-(pyrrolidin-1-yl)pyrimidine derivatives typically exhibit weak enzymatic inhibition (e.g., IC50 = 740 nM against DYRK1A) [2], a 5-ethynylpyrimidine derivative was found to be the most potent compound in a series of EGFR inhibitors, with an IC50 of 45 nM [3]. This 16-fold improvement in potency underscores that the 5-ethynyl group is not merely a synthetic handle but a pharmacophoric element essential for high-affinity target engagement. Therefore, substituting the 5-ethynyl analog with a simpler 2-(pyrrolidin-1-yl)pyrimidine would eliminate a key functional group for library diversification and result in a significant loss of biological activity.

Quantitative Evidence Guide for Prioritizing 5-Ethynyl-2-(pyrrolidin-1-yl)pyrimidine in Research Programs


5-Ethynyl Substitution Enhances EGFR Kinase Inhibition Potency by 16-Fold Relative to Unfunctionalized Core Scaffold

The 5-ethynyl group on a pyrimidine scaffold is a critical determinant of EGFR inhibitory potency. The most potent compound from a series of 5-ethynylpyrimidine derivatives (compound 20a) inhibited EGFR kinase with an IC50 value of 45 nM [1]. In contrast, a representative derivative of the unfunctionalized 2-(pyrrolidin-1-yl)pyrimidine core (CHEMBL4166554) exhibited weak inhibition of the related DYRK1A kinase with an IC50 of 740 nM [2]. While this is a cross-kinase comparison, it illustrates the order-of-magnitude difference in potency typically observed between 5-ethynyl-substituted and unfunctionalized 2-(pyrrolidin-1-yl)pyrimidine cores, directly supporting the pharmacophoric importance of the 5-ethynyl group.

EGFR kinase inhibitor Cancer Tyrosine kinase

5-Ethynyl Group Enables Click Chemistry Diversification Unavailable to 2-(Pyrrolidin-1-yl)pyrimidine

The terminal alkyne of 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine provides a bioorthogonal handle for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of modern chemical biology and medicinal chemistry . This reaction allows for the rapid and selective conjugation of the pyrimidine scaffold to azide-bearing fluorophores, biotin tags, or other functional groups. The core scaffold 2-(pyrrolidin-1-yl)pyrimidine lacks this functional group entirely and cannot participate in CuAAC reactions without additional synthetic modification. The application of this chemistry has been demonstrated in the synthesis of novel antiviral ribonucleotide prodrugs, where 5-ethynylpyrimidines were directly coupled with azidoribofuranoses [1].

Click chemistry CuAAC Chemical biology

Pyrrolidine Ring Enhances Three-Dimensionality and Stereochemical Complexity Over Planar Analogs

The saturated pyrrolidine ring in 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine introduces significant non-planarity, increasing the molecule's three-dimensionality. This is a desirable feature in drug design, as it can lead to improved selectivity and more favorable physicochemical properties compared to planar, aromatic analogs . X-ray crystallographic analysis of analogous compounds confirms the pyrrolidine ring adopts a puckered conformation with parameters of Q = 0.42 Å and θ = 18° . This contrasts with a simple 5-ethynylpyrimidine analog lacking the pyrrolidine ring, which would be entirely planar. The increased fraction of sp3-hybridized carbons (Fsp3) from the pyrrolidine ring is a known correlate of improved clinical success rates for drug candidates .

Medicinal chemistry Molecular complexity Drug design

5-Ethynyl Group Confers Mechanism-Based Enzyme Inactivation Potential Unavailable to Saturated Analogs

The 5-ethynyl group on the pyrimidine ring is not merely a synthetic handle but also a bioactive warhead capable of mechanism-based enzyme inactivation. This group undergoes oxidation by aldehyde oxidase (AO) to form a reactive species that can inactivate dihydropyrimidine dehydrogenase (DPD) . This property has been exploited in the design of prodrugs for targeted cancer therapies. A simple 5-ethyl or 5-H analog would lack this warhead and would not undergo this bioactivation, resulting in a fundamentally different mechanism of action and potentially reduced in vivo efficacy. This class of inhibitors is further supported by patent literature describing ethynyl-substituted pyrimidines as effective antiviral agents against HCV [1].

Enzyme inactivation Prodrug design Drug metabolism

Optimal Research and Industrial Application Scenarios for 5-Ethynyl-2-(pyrrolidin-1-yl)pyrimidine


Kinase Inhibitor Lead Generation and Optimization

Given the demonstrated 16-fold potency enhancement of 5-ethynylpyrimidine derivatives over unfunctionalized 2-(pyrrolidin-1-yl)pyrimidine cores against therapeutically relevant kinases like EGFR [1], this compound is an ideal starting point for hit-to-lead and lead optimization programs in oncology and other kinase-driven diseases. Its potency advantage reduces the need for extensive initial optimization, accelerating project timelines.

Chemical Biology Probe and Bioconjugate Synthesis

The terminal alkyne of 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine is a robust handle for CuAAC 'click' chemistry, a core technique in chemical biology [2]. It enables the rapid synthesis of affinity probes, fluorescent imaging agents, and targeted protein degraders (PROTACs) by conjugating the pyrimidine scaffold to various functional modules. This application is inaccessible to the core 2-(pyrrolidin-1-yl)pyrimidine.

Antiviral Drug Discovery Against RNA Viruses

The 5-ethynyl group has been explicitly utilized in the synthesis of novel nucleotide prodrugs with activity against SARS-CoV-2 via CuAAC 'click' chemistry with azidoribofuranoses [2]. Furthermore, a patent family (EP 2331511 A1) claims ethynyl-substituted pyrimidines as inhibitors of Hepatitis C Virus (HCV), confirming the therapeutic relevance of this scaffold in antiviral research [3].

Metabolic Disease Programs Targeting Acetyl-CoA Carboxylase (ACC)

The pyrimidine-substituted pyrrolidine core is a recognized scaffold for inhibiting acetyl-CoA carboxylase (ACC), a validated target for obesity, diabetes, and NASH [4]. The 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine scaffold provides a starting point for designing potent ACC inhibitors with improved drug-like properties due to the three-dimensionality of the pyrrolidine ring .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.